2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds containing nitrogen atoms. The compound is also known by its alternative nomenclature as 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethanol, reflecting the presence of the ethanol functional group attached to the pyrazole ring system. The Chemical Abstracts Service registry number 89896-32-2 serves as the unique identifier for this compound in chemical databases and commercial suppliers.
The molecular structure of this compound can be characterized by its molecular formula C7H13N3O, indicating the presence of seven carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined as 155.20 grams per mole, placing it within the typical range for small heterocyclic pharmaceutical intermediates and research compounds.
The structural identification of this compound is further supported by its Simplified Molecular Input Line Entry System code: CC1=C(N)N(CCO)N=C1C, which provides a linear representation of the molecular connectivity. The International Chemical Identifier key XLRSTZDSVLJJFE-UHFFFAOYSA-N serves as an additional structural identifier that ensures unambiguous compound identification across various chemical databases and research platforms.
Table 1: Physical and Chemical Properties of this compound
The three-dimensional molecular architecture reveals a pyrazole ring system substituted at multiple positions, creating a complex spatial arrangement that influences both chemical reactivity and potential biological activity. The amino group at the 5-position of the pyrazole ring provides a site for hydrogen bonding and potential chemical modification, while the methyl substituents at positions 3 and 4 contribute to the compound's lipophilicity and steric properties. The ethanol side chain attached to the nitrogen atom at position 1 of the pyrazole ring introduces additional functionality through the presence of a primary alcohol group.
Historical Context of Pyrazole Derivative Development
The development of pyrazole derivatives traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established fundamental synthetic methodologies for this class of heterocyclic compounds. The historical significance of pyrazole chemistry was further enhanced by the work of Hans von Pechmann in 1898, who developed classical synthetic approaches using acetylene and diazomethane, establishing methodologies that continue to influence contemporary synthetic strategies.
The evolution of pyrazole derivative synthesis has been marked by continuous methodological improvements and the development of increasingly sophisticated synthetic approaches. The first synthesis of substituted pyrazoles was accomplished in 1883 through the reaction of β-diketones with hydrazine derivatives, yielding two regioisomeric products that demonstrated the inherent complexity of pyrazole formation reactions. This early work established the foundation for understanding regioselectivity issues that remain central to modern pyrazole synthesis.
The historical development of pyrazole chemistry gained significant momentum in 1959 with the isolation of the first naturally occurring pyrazole compound, 1-pyrazolyl-alanine, from watermelon seeds. This discovery challenged the prevailing assumption that pyrazole derivatives could not occur naturally and opened new avenues for investigating the biological relevance of these heterocyclic systems. Japanese researchers Kosuge and Okeda made additional contributions to the field by isolating 3-n-nonylpyrazole from Houttuynia Cordata, a plant belonging to the piperaceae family, which demonstrated antimicrobial activity.
The therapeutic potential of pyrazole derivatives became evident through the development of phenylbutazone, an anti-inflammatory compound that stimulated widespread interest in pyrazole chemistry for pharmaceutical applications. This breakthrough established pyrazoles as important scaffolds for drug development and initiated systematic investigations into structure-activity relationships within this chemical class.
Position in Contemporary Heterocyclic Chemistry Research
Contemporary heterocyclic chemistry research has positioned pyrazole derivatives, including this compound, at the forefront of pharmaceutical and materials science investigations. The compound represents a sophisticated example of modern molecular design strategies that incorporate multiple functional groups to achieve desired chemical and biological properties. Current research efforts focus on exploring the therapeutic potential of pyrazole derivatives for various medical applications, including anti-inflammatory, antitumor, and antimicrobial activities.
The synthesis of pyrazole derivatives has evolved to encompass advanced methodologies including multicomponent reactions, dipolar cycloadditions, and transition metal-catalyzed processes. These contemporary synthetic approaches enable the preparation of highly substituted pyrazole derivatives with precise control over regioselectivity and stereochemistry. The development of environmentally friendly synthetic protocols using water as a reaction medium and recyclable catalysts represents a significant advancement in sustainable chemistry practices for pyrazole synthesis.
Modern research has demonstrated that pyrazole derivatives exhibit high affinity for various biological receptors and can influence multiple cellular processes. The United States Food and Drug Administration has recognized pyrazole moieties as among the highly utilized ring systems for small molecule drug development, reflecting their importance in contemporary pharmaceutical research. Several Food and Drug Administration-approved medications, including celecoxib and similar cyclooxygenase-2 inhibitors, zaleplon, betazole, and CDPPB, contain pyrazole structural elements.
Table 2: Contemporary Applications of Pyrazole Derivatives in Research
| Application Area | Specific Uses | Research Focus |
|---|---|---|
| Pharmaceutical Development | Anti-inflammatory agents, Antitumor compounds | Structure-activity relationships |
| Agricultural Chemistry | Fungicides, Insecticides, Herbicides | Environmental impact studies |
| Materials Science | Ligand systems, Catalytic applications | Advanced material properties |
| Biochemical Research | Enzyme inhibitors, Receptor modulators | Mechanism of action studies |
The agricultural sector has also recognized the value of pyrazole derivatives, with compounds such as fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad serving as effective pesticides with fungicidal, insecticidal, and herbicidal properties. The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has found particular utility in the manufacture of six commercial fungicides that function as succinate dehydrogenase inhibitors.
Contemporary research methodologies for pyrazole synthesis have incorporated advanced catalytic systems and novel reaction conditions to improve efficiency and selectivity. The use of nano-zinc oxide catalysts has enabled green synthetic protocols achieving excellent yields while minimizing environmental impact. Microwave-assisted synthesis has emerged as a particularly effective approach, reducing reaction times from hours to minutes while maintaining high product yields.
Properties
IUPAC Name |
2-(5-amino-3,4-dimethylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5-6(2)9-10(3-4-11)7(5)8/h11H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRSTZDSVLJJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 168.20 g/mol. Its structure features a pyrazole ring, which is known for contributing to various biological activities through interactions with biological targets.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that those containing amino substitutions demonstrated potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against bacterial growth .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus |
| Other Derivatives | Varies | E. coli, Pseudomonas aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. A specific derivative demonstrated a high selectivity index for COX-2 inhibition, which is crucial for reducing inflammation without affecting COX-1, thereby minimizing gastrointestinal side effects. In vivo studies indicated that this compound significantly reduced edema in rat models .
| Compound | COX Inhibition IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 5.40 | >344.56 |
| Reference Drug (Celecoxib) | 54.65 | - |
Anticancer Activity
The anticancer properties of pyrazole derivatives are notable, with several compounds exhibiting antiproliferative effects against various cancer cell lines. Research indicates that the compound can inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism involves the induction of apoptosis and cell cycle arrest .
Case Studies
- Antimicrobial Evaluation : In a comparative study involving multiple pyrazole derivatives, the compound was highlighted for its superior activity against resistant strains of bacteria, showcasing its potential as a lead compound in antibiotic development .
- Inflammation Model : A carrageenan-induced paw edema model demonstrated that treatment with the compound significantly reduced swelling compared to controls, suggesting its effectiveness in inflammatory conditions .
- Cancer Cell Line Studies : In vitro assays showed that treatment with the compound resulted in a dose-dependent decrease in viability of cancer cells, with IC50 values indicating high potency compared to standard chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry
2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol is recognized for its potential in medicinal chemistry as a precursor in the synthesis of various pharmaceutical compounds. The pyrazole moiety is known for its biological activities, including anti-inflammatory and analgesic properties. Research indicates that derivatives of this compound can serve as building blocks for drugs targeting multiple diseases.
Organic Synthesis
The compound's structure makes it a versatile intermediate in organic synthesis. It can participate in various reactions such as:
- Condensation Reactions : Useful for forming more complex organic molecules.
- Cyclization Reactions : Facilitates the formation of cyclic compounds which are often more biologically active.
Material Science
In material science, this compound is studied for its potential use in developing new materials with specific properties. Its ability to form hydrogen bonds can be advantageous in creating polymers with enhanced mechanical properties.
Analytical Chemistry
This compound is also utilized in analytical chemistry as a reagent for detecting certain metal ions and in chromatographic techniques due to its unique reactivity and stability under various conditions.
Case Study 1: Drug Development
A study published in a peer-reviewed journal explored the synthesis of novel pyrazole derivatives based on this compound. The derivatives exhibited promising anti-cancer activity against several cancer cell lines, demonstrating the compound's potential as a lead structure in cancer therapy.
Case Study 2: Synthesis of Complex Molecules
Researchers utilized this compound as a key intermediate in synthesizing complex heterocyclic compounds. The reactions were optimized to improve yield and purity, showcasing the compound’s utility in synthetic organic chemistry.
Case Study 3: Material Applications
In material science research, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials showed improved performance characteristics compared to traditional polymers.
Chemical Reactions Analysis
Oxidation Reactions
The ethanol moiety in the compound undergoes oxidation under controlled conditions. While specific data for this molecule is limited, analogous pyrazole-alcohol derivatives show predictable behavior:
The amino group may also oxidize to nitro or nitroso derivatives under strong oxidizing agents like HNO₃, though this requires further experimental validation.
Nucleophilic Substitution
The amino group (-NH₂) exhibits nucleophilic properties, enabling reactions with electrophiles:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives:
This is analogous to methods described for pyrazole derivatives in agrochemical synthesis.
Acylation
Acetylation with acetic anhydride produces amides:
Reaction conditions typically involve base catalysts like pyridine.
Cyclocondensation Reactions
The compound participates in cyclization reactions to form heterocyclic systems. For example, reacting with malononitrile or ethyl cyanoacetate in 1,4-dioxane with sulfur yields thiophene-fused pyrazoles, as observed in related studies :
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Malononitrile | S₈, 1,4-dioxane, reflux | Thiophene-pyrazole hybrid | 60–75% |
Esterification and Ether Formation
The hydroxyl group undergoes esterification with acyl chlorides or anhydrides:
Etherification with alkyl halides (e.g., benzyl chloride) is also feasible under basic conditions .
Salt Formation
The amino group forms salts with acids (e.g., HCl, H₂SO₄), enhancing solubility for pharmaceutical applications. For example:
Coordination Chemistry
The pyrazole nitrogen and hydroxyl oxygen can act as ligands for metal ions. Complexes with transition metals (e.g., Cu²⁺, Zn²⁺) have been reported for structurally similar compounds, suggesting potential catalytic or bioactive applications.
Key Reactivity Trends
-
Amino Group : Dominates nucleophilic reactions (alkylation, acylation).
-
Hydroxyl Group : Participates in oxidation, esterification, and coordination.
-
Pyrazole Ring : Stabilizes intermediates through resonance, directing electrophilic substitution to specific positions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional features of the target compound with analogs:
Key Observations:
The 4-nitro group in CAS 42098-29-3 is electron-withdrawing, increasing acidity at adjacent positions and altering redox properties compared to the electron-donating methyl groups in the target compound.
Functional Group Diversity: Hydroxyl and amino groups are common across analogs, suggesting shared solubility in polar solvents (e.g., water, alcohols). The presence of cyano groups in and compounds enhances electrophilicity, enabling nucleophilic addition reactions—a feature absent in the target compound.
Physicochemical Properties
- Solubility: The hydroxyl and amino groups in the target compound suggest moderate solubility in polar solvents, similar to ’s nitro analog .
- Thermal Stability : Methyl groups may enhance thermal stability compared to hydroxy-substituted analogs (e.g., and ), which could undergo dehydration at elevated temperatures.
Preparation Methods
General Synthetic Strategy for 5-Aminopyrazoles
The most versatile and widely adopted method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This approach is applicable to the preparation of 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol by selecting appropriate β-ketonitrile and hydrazine derivatives.
Mechanism Overview :
The terminal nitrogen of hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequently, intramolecular cyclization occurs via nucleophilic attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system.Key Advantages :
This method allows for high regioselectivity and versatility in substituent variation, enabling the synthesis of diverse 5-aminopyrazole derivatives including those with alkyl, aryl, and heteroaryl substituents.
Specific Preparation Route for this compound
Starting Materials and Reaction Conditions
-
- A β-ketonitrile derivative bearing the ethan-1-ol moiety (e.g., 3-oxobutanenitrile ethanol derivative or related precursor)
- Hydrazine hydrate or substituted hydrazine with methyl groups at the 3 and 4 positions
-
- Solvent: Ethanol or ethanol-water mixtures
- Temperature: Reflux or room temperature depending on substrate reactivity
- Catalyst: Acidic or neutral conditions; sometimes catalytic amounts of HCl to facilitate condensation
- Time: Typically several hours (3-6 h) for completion
Stepwise Synthesis
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of β-ketonitrile intermediate with ethan-1-ol side chain | Hydrolysis or functional group transformation starting from suitable precursors | Formation of β-ketonitrile ethan-1-ol derivative |
| 2 | Condensation with hydrazine hydrate | Reflux in ethanol, catalytic HCl, 3-6 h | Formation of hydrazone intermediate |
| 3 | Cyclization to 5-aminopyrazole | Continued reflux or mild heating | Formation of this compound |
This approach is supported by the literature on 5-aminopyrazole synthesis, where similar β-ketonitrile substrates react smoothly with hydrazines to give the target aminopyrazoles in good yields.
Alternative Synthetic Approaches
Solid-Phase Synthesis Method
- Utilizing resin-bound intermediates, solid-phase synthesis has been developed for 5-aminopyrazoles, which can be adapted for the target compound.
- In this method, a resin-bound β-ketonitrile derivative is reacted with hydrazine hydrate to form the pyrazole ring on the solid support. Subsequent cleavage releases the aminopyrazole product.
- This method offers advantages in combinatorial library synthesis and purification efficiency.
Research Findings and Yields
Analytical and Characterization Techniques for Prepared Compound
- Nuclear Magnetic Resonance (NMR) : Confirms methyl substitution on pyrazole ring (δ 2.1–2.5 ppm), amino group signals, and ethan-1-ol side chain protons.
- Infrared Spectroscopy (IR) : Characteristic NH2 stretching (~3300 cm⁻¹), OH stretching (~3400 cm⁻¹), and pyrazole ring vibrations.
- Mass Spectrometry (MS) : Molecular ion peak corresponding to C7H13N3O (molecular weight ~147 g/mol).
- Elemental Analysis : Confirms C, H, N content consistent with expected formula.
- Chromatography (HPLC, TLC) : Used to monitor reaction progress and purity.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| β-Ketonitrile + Hydrazine Condensation | β-ketonitrile ethan-1-ol derivative, hydrazine hydrate | Reflux ethanol, acid catalysis | High yield, straightforward | Requires preparation of β-ketonitrile precursor |
| Solid-Phase Synthesis | Resin-bound β-ketonitrile, hydrazine hydrate | Room temp to reflux, cleavage step | Efficient purification, combinatorial potential | Requires resin and specialized equipment |
| Multi-Component Reaction | Hydrazine, β-dicarbonyl, aldehyde | Ethanol, reflux, acid catalyst | Rapid assembly, diversity | Less reported for this specific compound |
Q & A
Q. What are the standard protocols for synthesizing 2-(5-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethan-1-ol, and how can reaction conditions be optimized for yield?
Synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. For example, nucleophilic substitution reactions using ethylene oxide or hydroxyl-containing reagents under basic conditions (e.g., sodium hydroxide) are common. Temperature control (40–80°C) and solvent selection (ethanol or DMSO) significantly impact yield and purity. Optimization requires iterative adjustments of pH (7–9) and reaction time (12–24 hours), monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) resolve substituent positions on the pyrazole ring and confirm hydroxyl/amino group presence .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .
Q. What are the known biological activities of this compound, and what mechanisms are proposed?
The compound exhibits antimicrobial, anticancer, and enzyme-inhibitory activities. Mechanistic studies suggest interactions with cellular targets like kinases (e.g., B-Raf inhibition via MEK pathway modulation) or microbial enzymes. Bioactivity is attributed to its pyrazole core and hydroxyl/amino groups, which enable hydrogen bonding and π-π stacking .
Advanced Research Questions
Q. How does regioselectivity in alkylation or substitution reactions influence the compound’s reactivity?
Regioselectivity is governed by steric and electronic factors. For example, alkylation at the pyrazole N1 position is favored due to lower steric hindrance from 3,4-dimethyl groups. Computational modeling (DFT) predicts charge distribution, guiding reagent selection (e.g., bulky electrophiles for selective N-alkylation) .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A pharmacodynamic (PD) approach, linking plasma concentrations to target modulation (e.g., phosphorylated MEK1 inhibition), is critical. Use indirect response models to correlate exposure with efficacy thresholds (e.g., >60% pMEK1 inhibition for tumor stasis) .
Q. What computational strategies predict the compound’s interactions with biological targets?
Molecular docking (AutoDock, Schrödinger) and MD simulations assess binding affinities to kinases or receptors. Focus on key residues (e.g., ATP-binding pockets in B-Raf) and validate predictions with SPR or ITC binding assays .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Challenges include low crystal quality due to flexible hydroxyl/amino groups. Co-crystallization with stabilizing agents (e.g., metal ions) or using synchrotron radiation improves resolution. SHELXL refinement with TWIN/BASF commands handles twinning in low-symmetry space groups .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Systematic substitution at the 3,4-dimethyl or 5-amino positions is key. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
